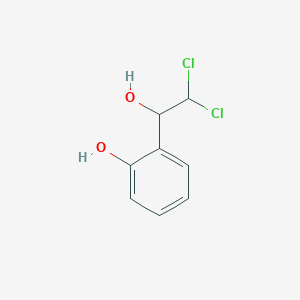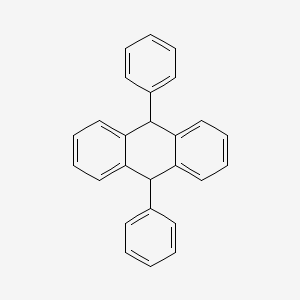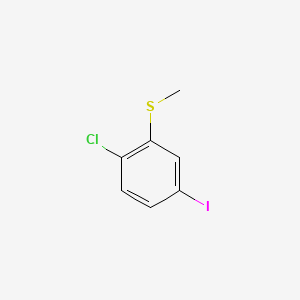
(2-Chloro-5-iodophenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-5-iodophenyl)(methyl)sulfane: is an organic compound with the molecular formula C7H6ClIS It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-iodophenyl)(methyl)sulfane typically involves the reaction of 2-chloro-5-iodophenol with methylthiolating agents under controlled conditions. One common method is the reaction of 2-chloro-5-iodophenol with methylthiolate in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: (2-Chloro-5-iodophenyl)(methyl)sulfane can undergo nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the methylthio group.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Products with different nucleophiles replacing the halogen atoms.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Dehalogenated products or modified methylthio derivatives.
Applications De Recherche Scientifique
Chemistry: (2-Chloro-5-iodophenyl)(methyl)sulfane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in cross-coupling reactions.
Biology: In biological research, this compound can be used to study the effects of halogenated and sulfur-containing organic molecules on biological systems. It may also be used in the development of new biochemical assays.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The unique structure of this compound may provide insights into the design of drugs with specific biological activities.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of (2-Chloro-5-iodophenyl)(methyl)sulfane involves its interaction with molecular targets through its halogen and sulfur functional groups. These interactions can lead to various biochemical effects, depending on the specific target and pathway involved. The compound’s ability to undergo substitution and oxidation reactions also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
(2-Iodophenyl)(methyl)sulfane: Similar structure but lacks the chlorine atom.
(2-Chloro-5-bromophenyl)(methyl)sulfane: Similar structure but with bromine instead of iodine.
(2-Chloro-5-fluorophenyl)(methyl)sulfane: Similar structure but with fluorine instead of iodine.
Uniqueness: (2-Chloro-5-iodophenyl)(methyl)sulfane is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and interactions with other molecules. The combination of halogen and sulfur functional groups provides a distinct set of chemical properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C7H6ClIS |
|---|---|
Poids moléculaire |
284.55 g/mol |
Nom IUPAC |
1-chloro-4-iodo-2-methylsulfanylbenzene |
InChI |
InChI=1S/C7H6ClIS/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 |
Clé InChI |
ZOKCJCQCKXPJFG-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC(=C1)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane](/img/structure/B14758791.png)
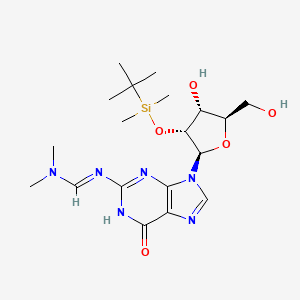
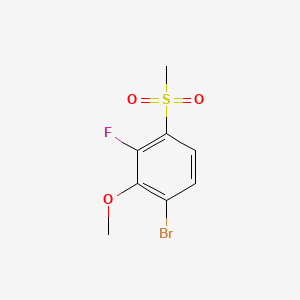
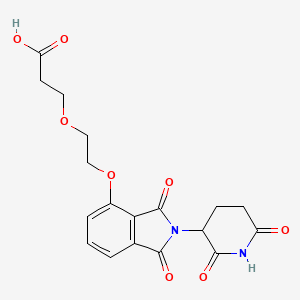
![Benzo[c][2,7]naphthyridine](/img/structure/B14758833.png)
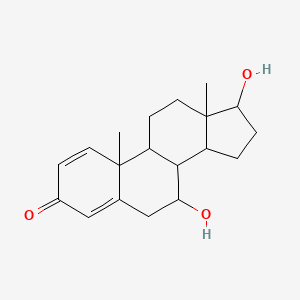
![(2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14758846.png)
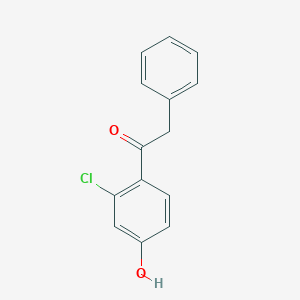
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile](/img/structure/B14758854.png)
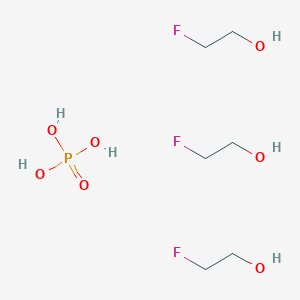

![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B14758864.png)
